molecular formula C19H15F6N3O3 B11493475 N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11493475
M. Wt: 447.3 g/mol
InChI Key: HVUMVUGABPEHJO-UHFFFAOYSA-N
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Description

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline: is a complex organic compound that features a unique combination of functional groups, including an indole ring, a nitro group, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anion sources.

    Nitro Group Addition: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

    Final Coupling: The final coupling step involves the reaction of the indole derivative with 2-nitro-4-(trifluoromethyl)aniline under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the indole ring.

    Reduction Products: Amino derivatives formed by the reduction of the nitro group.

    Substitution Products: Compounds with different substituents replacing the trifluoromethoxy or trifluoromethyl groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry:

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Agriculture: It may find applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoromethyl groups can enhance its binding affinity and specificity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-amino-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a nitro group.

    N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: The unique combination of functional groups in N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline provides it with distinct electronic and steric properties, making it a valuable compound for various applications. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C19H15F6N3O3

Molecular Weight

447.3 g/mol

IUPAC Name

N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C19H15F6N3O3/c1-10-13(14-9-12(31-19(23,24)25)3-5-15(14)27-10)6-7-26-16-4-2-11(18(20,21)22)8-17(16)28(29)30/h2-5,8-9,26-27H,6-7H2,1H3

InChI Key

HVUMVUGABPEHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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